

Solubility of N-Xantphos in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: N-Xantphos

Cat. No.: B1684198

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This technical guide provides an in-depth overview of the solubility of **N-Xantphos** (4,6-Bis(diphenylphosphino)phenoxazine), a key bidentate phosphine ligand in modern catalysis. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on presenting the available qualitative information and provides a detailed experimental protocol for researchers to determine solubility in their specific solvent systems. Furthermore, a representative catalytic cycle where **N-Xantphos** is employed is visualized to provide context for its application.

Qualitative Solubility of N-Xantphos and Related Compounds

N-Xantphos and similar phosphine ligands are generally characterized by their good solubility in common organic solvents, a critical property for their application in homogeneous catalysis. However, specific quantitative data is scarce and, in some cases, contradictory. The following table summarizes the available qualitative solubility information for **N-Xantphos** and the closely related compound, Xantphos.

Compound/Complex	Solvent/Solvent Class	Solubility Description	Source
N-Xantphos	Water	Miscible	[1][2]
N-Xantphos Pd G4 Precatalyst	Common Organic Solvents	Good solubility	[3]
Pd(NiXantphos) ₂	Common Organic Solvents	Insoluble	[4]
Xantphos	Organic Solvents	Soluble	[5][6]

Note: The description of **N-Xantphos** as "miscible with water" from some chemical suppliers is highly anomalous for its structure and should be treated with caution. It is more likely that it has very low solubility in aqueous media, consistent with typical large organophosphorus compounds.

Experimental Protocol: Gravimetric Determination of Solubility

To empower researchers to ascertain the solubility of **N-Xantphos** in their specific solvents of interest, a detailed gravimetric method is provided below. This method is a fundamental and accurate technique for determining the solubility of a solid in a liquid.[7][8][9][10][11][12][13][14]

Objective:

To determine the solubility of **N-Xantphos** in a given organic solvent at a specified temperature (e.g., 25 °C) in g/L.

Materials:

- **N-Xantphos**
- Selected organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane)
- Analytical balance (accurate to ± 0.0001 g)
- Temperature-controlled shaker or water bath

- Vials with screw caps
- Syringe filters (Teflon®, 0.2 µm)
- Syringes
- Pre-weighed glass vials for evaporation
- Vacuum oven or desiccator

Procedure:

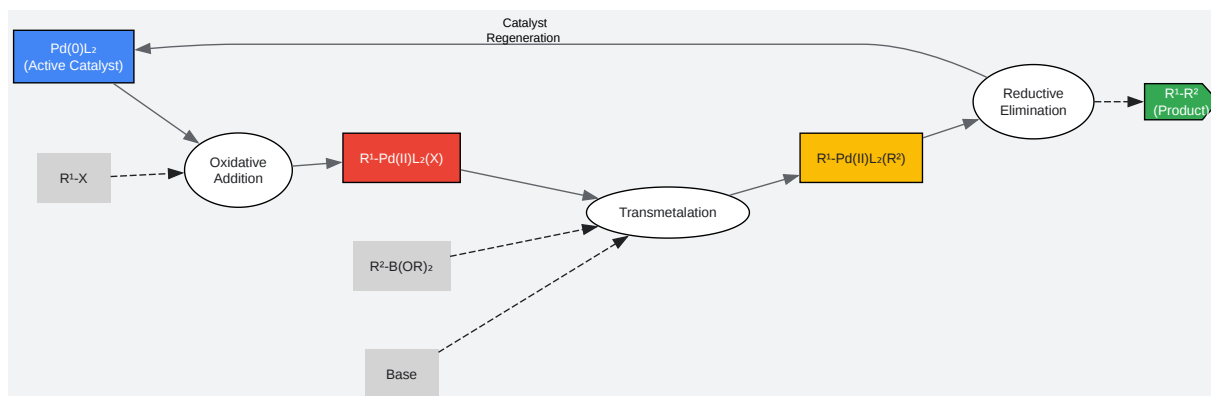
- Preparation of Saturated Solution:
 - Add an excess amount of **N-Xantphos** to a vial containing a known volume of the chosen organic solvent (e.g., 5 mL). An excess is necessary to ensure that a saturated solution is formed, which will be visually confirmed by the presence of undissolved solid.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
- Sample Collection and Filtration:
 - After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.
 - Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe (e.g., 2 mL).
 - Attach a 0.2 µm syringe filter to the syringe.
 - Dispense the filtered saturated solution into a pre-weighed, clean, and dry glass vial. Record the exact volume of the solution transferred.

- Solvent Evaporation:
 - Place the vial containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. Alternatively, the solvent can be removed under a gentle stream of inert gas (e.g., nitrogen) followed by drying in a vacuum desiccator.
 - Continue drying until a constant weight of the solid residue (**N-Xantphos**) is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable margin (e.g., ± 0.0002 g).
- Calculation of Solubility:
 - Record the final weight of the vial containing the dried **N-Xantphos**.
 - Calculate the mass of the dissolved **N-Xantphos** by subtracting the initial weight of the empty vial.
 - The solubility is then calculated using the following formula:

$$\text{Solubility (g/L)} = (\text{Mass of dissolved } \mathbf{N\text{-Xantphos}} \text{ (g)}) / (\text{Volume of solution transferred (L)})$$

Visualization of a Representative Application

N-Xantphos is a prominent ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagram illustrates the generally accepted catalytic cycle for this reaction, highlighting the role of the palladium-**N-Xantphos** complex.



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Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle begins with the active Pd(0) complex, stabilized by the bidentate **N-Xantphos** ligand (L_2).^{[15][16][17]} This complex undergoes oxidative addition with an aryl halide ($\text{R}^1\text{-X}$).^{[15][16][17]} The resulting Pd(II) intermediate then undergoes transmetalation with an organoboron reagent ($\text{R}^2\text{-B(OR)}_2$) in the presence of a base.^{[15][16]} Finally, reductive elimination from the diarylpalladium(II) complex yields the desired cross-coupled product ($\text{R}^1\text{-R}^2$) and regenerates the active Pd(0) catalyst, which re-enters the cycle.^[16]

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